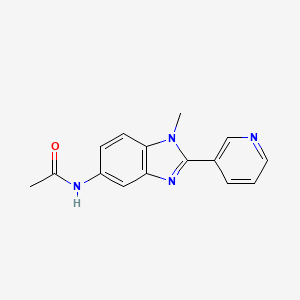
N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and acylation reactions. One common method involves the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine and amide structure but differ in the substitution pattern and additional functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system, similar to the benzimidazole structure of N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyridine and benzimidazole moieties
Propiedades
Fórmula molecular |
C15H14N4O |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10(20)17-12-5-6-14-13(8-12)18-15(19(14)2)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,17,20) |
Clave InChI |
ULEQWSXCSSOEME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


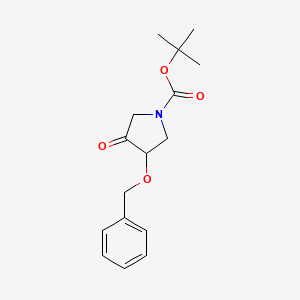
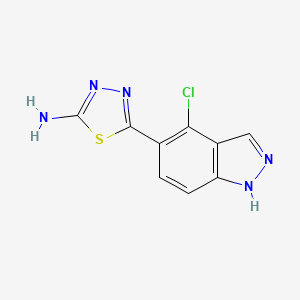
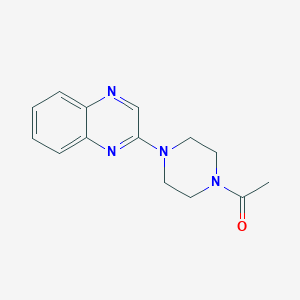
![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)


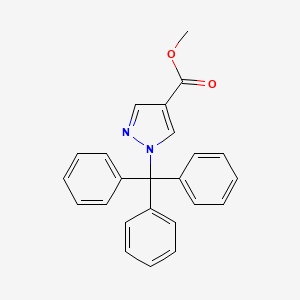
![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)

![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
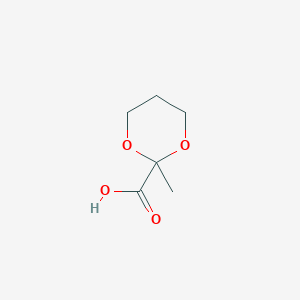
![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)

